3-chloro-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
Overview
Description
3-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H13ClN2O2. It belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group, a methoxy group, and a benzohydrazide moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 3-methoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain pure 3-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety is known to exhibit nucleophilicity, allowing it to participate in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide
Uniqueness
3-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and antioxidant properties, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3-chloro-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-7-2-4-11(8-14)10-17-18-15(19)12-5-3-6-13(16)9-12/h2-10H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLSPCTLXNDJT-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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